(2-シクロプロピル-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)(2,5-ジクロロフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo[1,5-a]pyrazine core, and a dichlorophenyl methanone moiety. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.
科学的研究の応用
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against hepatitis B virus.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
Target of Action
The primary target of this compound, also known as GYH2-18, is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
GYH2-18 acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process. This disruption inhibits the formation of new virus particles, thereby reducing the viral load .
Biochemical Pathways
It is known that the compound interferes with the assembly of the hbv capsid, a critical step in the viral replication process . This interference likely affects downstream processes such as the release of new virus particles.
Pharmacokinetics
The pharmacokinetic properties of GYH2-18 have been evaluated, and the compound exhibits low cytotoxicity and acceptable oral PK profiles . This suggests that the compound is well-absorbed, distributed, metabolized, and excreted by the body, which is crucial for its bioavailability and therapeutic efficacy .
Result of Action
The primary result of GYH2-18’s action is the inhibition of HBV replication . By disrupting the assembly of the HBV capsid, the compound prevents the formation of new virus particles. This leads to a reduction in the viral load, which can help to alleviate the symptoms of HBV infection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Attachment of the dichlorophenyl methanone moiety: This step often involves Friedel-Crafts acylation using 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
類似化合物との比較
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: can be compared with other similar compounds:
6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives: These compounds also act as negative allosteric modulators of mGluR2 but may differ in their potency and selectivity.
1,3,5-trisubstituted pyrazoles: These compounds share structural similarities but may have different pharmacological profiles.
生物活性
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.
Structural Characteristics
This compound features a complex structure comprising:
- A dihydropyrazolo core
- A cyclopropyl group
- A dichlorophenyl moiety
These structural components suggest a rich potential for interaction with various biological targets, including enzymes and receptors.
Biological Activity
Research indicates that compounds similar to this one exhibit diverse biological activities, including:
- Antiviral Activity : The compound has shown promise as a capsid assembly modulator (CAM) for Hepatitis B Virus (HBV). It interferes with the normal assembly of the HBV capsid, preventing viral replication.
- Anti-inflammatory Properties : Compounds with analogous structures have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Effects : Preliminary studies indicate that this compound may possess anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .
The mechanism of action for this compound involves:
- Binding Interactions : It interacts with biomolecules, potentially inhibiting enzyme activity or altering gene expression patterns.
- Cellular Effects : The compound's effects on cellular processes have been observed in various cell types, particularly those infected with HBV. It exhibits low cytotoxicity while maintaining efficacy against viral targets .
Synthesis Methods
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone can be achieved through several synthetic routes. Common methods include:
- Multi-step Synthesis : Involves the formation of the pyrazolo framework followed by the introduction of the cyclopropyl and dichlorophenyl groups.
- Optimization of Reaction Conditions : Reaction conditions such as temperature and solvent choice must be optimized to maximize yield and purity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anti-HBV Activity : Research conducted by Roche INC identified derivatives of this compound that exhibited significant anti-HBV activity with favorable pharmacokinetic profiles. Two specific derivatives showed remarkable potency and low toxicity in vitro .
- Structure-Activity Relationship (SAR) Analysis : SAR studies have indicated that modifications to the cyclopropyl or phenyl groups can significantly impact biological activity. This information is crucial for guiding future drug design efforts aimed at optimizing therapeutic effects while minimizing side effects .
Data Summary
The following table summarizes key properties and findings related to the compound:
Property/Activity | Description |
---|---|
Molecular Formula | C18H17Cl2N5O |
Molecular Weight | 364.26 g/mol |
Biological Activities | Antiviral (anti-HBV), anti-inflammatory, anticancer |
Mechanism of Action | Capsid assembly modulation, enzyme inhibition |
Synthetic Routes | Multi-step synthesis involving heterocyclic frameworks |
特性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-3-4-14(18)13(7-11)16(22)20-5-6-21-12(9-20)8-15(19-21)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIFLHKVKAEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。